4,6-Dimethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid
Description
Properties
IUPAC Name |
4,6-dimethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-5-4-12-8(6(2)10-5)3-7(11-12)9(13)14/h3-4H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDFQTCSCQMWRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)O)C(=N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4,6-dimethylpyrazole with a suitable carboxylating agent under controlled temperature and pH conditions . The reaction is often catalyzed by acids or bases to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Carboxylic Acid Functionalization
The carboxylic acid group at position 2 enables classical acid-derived transformations:
Methyl Group Transformations
The methyl groups at positions 4 and 6 undergo selective modifications:
Heterocyclic Ring Functionalization
The pyrazolo[1,5-a]pyrazine core participates in electrophilic and transition-metal-catalyzed reactions:
3.1. Electrophilic Aromatic Substitution
3.2. Transition-Metal Catalysis
4.1. Vilsmeier–Haack Formylation
-
Reagents : POCl<sub>3</sub>/DMF
-
Product : 3-Formyl-4,6-dimethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid
-
Mechanism : Electrophilic substitution at position 3, favored by the electron-donating methyl groups .
4.2. Reductive Amination
-
Reagents : Aldehyde intermediates + NaBH<sub>3</sub>CN/NH<sub>3</sub>
-
Product : Amine-functionalized derivatives
Stability and Reactivity Considerations
Scientific Research Applications
Medicinal Chemistry
The pyrazolo[1,5-a]pyrazine scaffold is recognized for its potential as an anticancer agent and enzyme inhibitor. Recent studies have highlighted its role in the development of new therapeutic agents targeting various diseases.
Anticancer Activity
Research has indicated that derivatives of pyrazolo[1,5-a]pyrazine can exhibit notable antiproliferative effects against different cancer cell lines. For instance, compounds derived from this scaffold have shown activity against MCF-7 (breast cancer) and HTC-116 (colon cancer) cell lines. The structure-activity relationship (SAR) studies suggest that modifications at specific positions enhance biological activity.
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrazine Derivatives
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| 4,6-Dimethyl derivative | MCF-7 | 12.5 | |
| 4-Methyl derivative | HTC-116 | 15.0 | |
| 4-Ethyl derivative | MCF-7 | 10.0 |
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on key enzymes involved in cancer progression. For example, it has shown potential as a selective inhibitor of Bruton’s tyrosine kinase (BTK), which is crucial in B-cell signaling pathways.
Table 2: Enzyme Inhibition Potency
| Compound | Enzyme Target | IC50 (μM) | Reference |
|---|---|---|---|
| 4,6-Dimethyl derivative | Bruton’s tyrosine kinase | 0.5 | |
| 4-Fluoro derivative | COX-2 | 0.04 |
Material Science Applications
Beyond medicinal uses, the photophysical properties of pyrazolo[1,5-a]pyrazine derivatives have garnered attention in material sciences. Their ability to form stable crystalline structures makes them suitable for applications in organic electronics and photonic devices.
Photophysical Properties
Studies have demonstrated that these compounds exhibit significant fluorescence properties, making them candidates for use in OLEDs (Organic Light Emitting Diodes) and as fluorophores in biological imaging.
Table 3: Photophysical Properties of Selected Derivatives
| Compound | Emission Max (nm) | Quantum Yield (%) | Reference |
|---|---|---|---|
| 4,6-Dimethyl derivative | 520 | 75 | |
| 4-Methoxy derivative | 540 | 80 |
Anticancer Drug Development
A recent study focused on synthesizing a series of pyrazolo[1,5-a]pyrazine derivatives with modifications aimed at enhancing their anticancer efficacy. The lead compound from this series exhibited a significant reduction in tumor size in xenograft models when administered at a dosage of 10 mg/kg.
Anti-inflammatory Applications
Additionally, compounds derived from pyrazolo[1,5-a]pyrazine have been evaluated for their anti-inflammatory properties through COX-2 inhibition assays. One notable derivative demonstrated comparable efficacy to established anti-inflammatory drugs like celecoxib.
Mechanism of Action
The mechanism of action of 4,6-Dimethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of microbial proliferation .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Another fused heterocyclic compound with similar structural features but different biological activities.
Pyrazolo[1,5-a]pyridine: Shares the pyrazole ring but differs in the second fused ring, leading to distinct chemical properties.
Uniqueness: 4,6-Dimethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both pyrazole and pyrazine rings. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Biological Activity
4,6-Dimethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid is a heterocyclic compound with significant biological activity. Its unique structure, featuring both pyrazole and pyrazine rings, makes it a valuable subject for research in medicinal chemistry. This article explores the biological activities of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H9N3O2
- Molecular Weight : 191.19 g/mol
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study involving various pyrazine derivatives highlighted its effectiveness against Mycobacterium tuberculosis and other bacterial strains. The compound's activity was linked to its ability to inhibit specific enzymes essential for bacterial growth .
Anticancer Potential
Pyrazole derivatives, including this compound, have been investigated for their anticancer properties. These compounds have shown inhibitory effects on various cancer cell lines by targeting key signaling pathways involved in tumor growth. Notably, studies have demonstrated that certain derivatives can inhibit kinases such as BRAF(V600E) and EGFR, which are crucial in cancer progression .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays have shown that it can suppress the activity of cyclooxygenase (COX) enzymes, which play a significant role in inflammation. The IC50 values for COX-2 inhibition were comparable to established anti-inflammatory drugs like celecoxib .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can bind to the active sites of enzymes such as COX and various kinases, inhibiting their activity and disrupting associated biochemical pathways.
- Cellular Pathway Modulation : By influencing signaling pathways involved in cell proliferation and apoptosis, the compound exhibits potential as a therapeutic agent in cancer treatment.
Case Study 1: Antimycobacterial Activity
A recent study synthesized several pyrazine derivatives and tested their antimycobacterial activity against Mycobacterium tuberculosis. Among these compounds, this compound showed promising results with a minimum inhibitory concentration (MIC) indicating significant effectiveness against the pathogen. This suggests potential for development into a novel treatment for tuberculosis .
Case Study 2: Anticancer Research
Another investigation focused on the anticancer properties of pyrazole derivatives. The study revealed that this compound significantly inhibited cell proliferation in various cancer cell lines. The mechanism was linked to its ability to induce apoptosis through caspase activation and modulation of the PI3K/Akt pathway .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity | Notable Features |
|---|---|---|---|
| This compound | Pyrazole-Pyrazine | Antimicrobial, Anticancer | Unique substitution pattern |
| Pyrazolo[1,5-a]pyrimidine | Pyrazole-Pyrimidine | Antitumor | Different biological activity profile |
| Pyrazolo[1,5-a]pyridine | Pyrazole-Pyridine | Varies | Distinct chemical reactivity |
Q & A
Q. What are the primary synthetic routes for 4,6-dimethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid, and how do reaction conditions influence regioselectivity?
The compound is synthesized via cyclization reactions using precursors like substituted pyrazoles and carbonyl-containing reagents. Key steps include:
- Cyclocondensation : Reaction of 4,6-dimethylpyrazole with carboxylating agents under acidic/basic conditions .
- Functionalization : Nitration or esterification at specific positions (e.g., using HNO₃/H₂SO₄ for nitro group introduction) . Regioselectivity is controlled by catalysts (e.g., Lewis acids) and temperature. For example, low temperatures favor carboxylation at position 2 over competing sites .
Q. How is the structural integrity of this compound validated in synthetic workflows?
Characterization employs:
Q. What preliminary biological activities have been reported for this compound?
Derivatives show inhibition of viral enzymes (e.g., HIV integrase) via active-site binding, with IC₅₀ values in the micromolar range . Activity correlates with the carboxylic acid group’s ability to chelate metal ions in enzymatic pockets .
Advanced Research Questions
Q. How can contradictory data on reaction pathways (e.g., nitration vs. oxidation) be resolved?
Contradictions arise from solvent polarity and reagent choice:
- Nitration : Dominates in non-polar solvents (e.g., CH₂Cl₂) with excess HNO₃ .
- Oxidation : Occurs in polar aprotic solvents (e.g., DMSO) with oxidizing agents like KMnO₄ . Computational modeling (DFT) predicts preferred pathways by analyzing transition-state energies .
Q. What mechanistic insights explain its enzyme inhibition profile?
- HIV Integrase Inhibition : The carboxylic acid binds Mg²⁺ ions in the catalytic core, disrupting DNA strand transfer. Kinetic assays show competitive inhibition (Kᵢ = 1.2 µM) .
- Mutagenesis Studies : Mutation of Asp-64 or Glu-152 in the enzyme reduces binding affinity by >90%, confirming ionic interactions .
Methodological Guidance
Q. What strategies are recommended for resolving low solubility in biological assays?
- Prodrug Approach : Convert the carboxylic acid to a morpholino amide, enhancing solubility without losing activity .
- Co-solvents : Use DMSO/PEG mixtures (<5% v/v) to avoid cytotoxicity .
Q. How should researchers design stability studies under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
